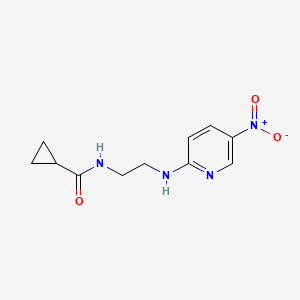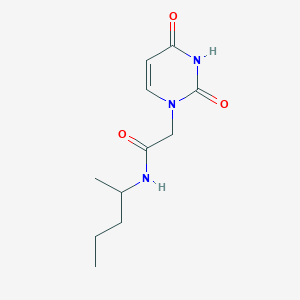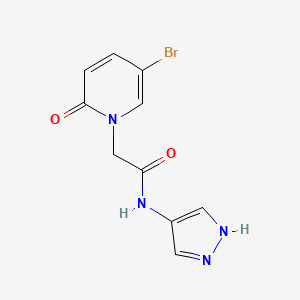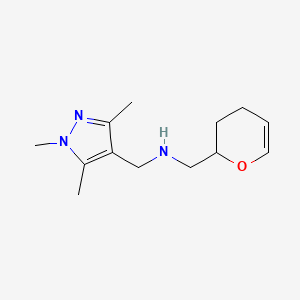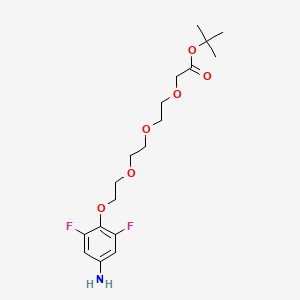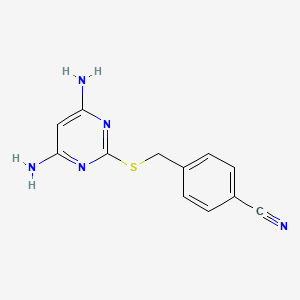
4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) is a quaternary ammonium compound that features two pyridinium rings connected by an ethene bridge. This compound is known for its versatile applications in various fields, including chemistry, biology, and materials science. Its structure allows for unique interactions and functionalities, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) typically involves the quaternization of 4,4’-bipyridine with methyl iodide. The reaction is carried out in an anhydrous solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学研究应用
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of conductive polymers and as a component in organic electronic devices.
作用机制
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and potential cell lysis. In electrochemical applications, the compound’s redox properties allow it to participate in electron transfer reactions, making it useful in batteries and other electronic devices .
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: A precursor to 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium), used in coordination chemistry and as a ligand in metal complexes.
Methyl Viologen: Another quaternary ammonium compound with similar redox properties, used in herbicides and as a redox indicator.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) is unique due to its ethene bridge, which imparts distinct electronic properties and enhances its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .
属性
分子式 |
C14H16N2+2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16N2/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14/h3-12H,1-2H3/q+2/b4-3+ |
InChI 键 |
XRIOCMZNEKUBEW-ONEGZZNKSA-N |
手性 SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
规范 SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


